An In-depth Technical Guide to 12-Azido-dodecanoyl-OSu: Properties and Applications
An In-depth Technical Guide to 12-Azido-dodecanoyl-OSu: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 12-Azido-dodecanoyl-OSu, a bifunctional crosslinker integral to advancements in bioconjugation, proteomics, and drug delivery systems.
Core Chemical Properties
12-Azido-dodecanoyl-OSu is a versatile molecule featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) group, separated by a 12-carbon aliphatic chain. This structure allows for a two-step conjugation strategy, making it a valuable tool in chemical biology. The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, forming a stable amide bond. The azide group enables covalent linkage to alkyne-containing molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The hydrophobic 12-carbon spacer can be advantageous in applications requiring interaction with lipid bilayers or hydrophobic pockets of proteins.
Table 1: General Properties of 12-Azido-dodecanoyl-OSu
| Property | Value |
| Molecular Formula | C₁₆H₂₆N₄O₄ |
| Molecular Weight | 338.41 g/mol [3] |
| CAS Number | 2489524-00-5[3] |
| Appearance | White to off-white solid |
| Purity | Typically >96% |
Table 2: Solubility and Stability of 12-Azido-dodecanoyl-OSu
| Parameter | Description |
| Solubility | While specific quantitative data is not readily available, NHS esters are generally soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] |
| Stability | The NHS ester is moisture-sensitive and should be stored in a desiccated environment at -20°C. In aqueous solutions, the NHS ester hydrolyzes, with the rate of hydrolysis increasing with pH. Optimal reactivity with primary amines is achieved at a pH of 8.3-8.5.[4][5][6] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[4] |
Experimental Protocols
Detailed methodologies for the use of 12-Azido-dodecanoyl-OSu in protein labeling and subsequent click chemistry are provided below. These protocols are general guidelines and may require optimization for specific applications.
Protocol 1: Labeling of Proteins with 12-Azido-dodecanoyl-OSu via NHS Ester Reaction
This procedure outlines the covalent attachment of the azide moiety to a protein of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
12-Azido-dodecanoyl-OSu
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. The optimal protein concentration is typically 1-10 mg/mL.[4]
-
Reagent Preparation: Immediately before use, prepare a stock solution of 12-Azido-dodecanoyl-OSu in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
-
Add the desired molar excess of the 12-Azido-dodecanoyl-OSu stock solution to the protein solution. A starting point is a 15-fold molar excess.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for at least 4 hours or overnight on ice.[5][6]
-
-
Purification: Remove unreacted 12-Azido-dodecanoyl-OSu and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful incorporation of the azide group through methods such as mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent probe or biotin) onto the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Purification equipment
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the azide-labeled protein with a 2-5 fold molar excess of the alkyne-containing molecule.
-
Add a copper-chelating ligand to a final concentration of 1 mM.
-
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO₄ (final concentration 1 mM) and sodium ascorbate (B8700270) (final concentration 5 mM).
-
Click Reaction: Add the catalyst solution to the protein mixture to initiate the reaction. Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
Purification: Purify the conjugated protein from excess reagents using a desalting column or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for applications in living cells or where copper toxicity is a concern.
Materials:
-
Azide-labeled protein
-
Strained alkyne (e.g., DBCO or BCN-containing molecule)
-
Purification equipment
Procedure:
-
Reaction Setup: Combine the azide-labeled protein with a molar excess of the strained alkyne-containing molecule in a suitable buffer.
-
Incubation: Incubate the reaction mixture. The reaction time will depend on the specific strained alkyne used and the reaction conditions.
-
Purification: Purify the conjugated protein to remove unreacted reagents.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes described above.
Caption: Workflow for labeling a protein with 12-Azido-dodecanoyl-OSu.
Caption: Pathways for bioconjugation via Click Chemistry.
Applications in Research and Drug Development
The unique properties of 12-Azido-dodecanoyl-OSu make it a valuable reagent in several research areas:
-
Proteomics: It can be used for activity-based protein profiling (ABPP) and for the identification of protein-protein interactions.
-
Drug Delivery: The linker can be used to conjugate drugs to antibodies or other targeting moieties to create antibody-drug conjugates (ADCs).
-
Cell Biology: It facilitates the labeling of cell surface proteins for imaging and tracking studies. The hydrophobic chain may also allow for the study of protein acylation.[8][9]
-
Materials Science: It can be used to functionalize surfaces with proteins or other biomolecules.
This guide provides a foundational understanding of 12-Azido-dodecanoyl-OSu. For specific applications, further optimization of the provided protocols is recommended to achieve the desired results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein acylation in inflammatory diseases: from mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Straight A’s: protein acylation in the S-acylation and autophagic degradation of NOD-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
